molecular formula C24H23N3O5 B2564382 1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203080-58-3

1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Katalognummer: B2564382
CAS-Nummer: 1203080-58-3
Molekulargewicht: 433.464
InChI-Schlüssel: FEAWIHJFYBUXIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a useful research compound. Its molecular formula is C24H23N3O5 and its molecular weight is 433.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a member of the dibenzoxazepine class of compounds, which have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by:

  • A dibenzo[b,f][1,4]oxazepin core.
  • A 3,4-dimethoxyphenyl substituent.
  • An ethyl group at position 10 and a urea functional group.

Antipsychotic Effects

Research indicates that compounds similar to dibenzoxazepines exhibit significant activity at dopamine receptors, particularly the D2 receptor. The selective antagonism of this receptor has been associated with antipsychotic effects. A study highlighted that derivatives of dibenzoxazepines can effectively alleviate symptoms in conditions such as schizophrenia and bipolar disorder by modulating dopaminergic pathways .

Neuroprotective Properties

Dibenzoxazepine derivatives have been shown to possess neuroprotective properties. Specifically, they may protect neuronal cells from oxidative stress and apoptosis. In vitro studies have demonstrated that these compounds can enhance cell viability in neuronal cultures exposed to neurotoxic agents .

Anti-inflammatory Activity

Recent findings suggest that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity may be beneficial in treating neurodegenerative diseases where inflammation plays a critical role .

The biological activity of this compound can be attributed to several mechanisms:

  • Dopamine Receptor Modulation : It selectively antagonizes D2 receptors, which is essential for its antipsychotic effects.
  • Antioxidant Activity : The compound may enhance endogenous antioxidant defenses, reducing oxidative damage in neuronal cells.
  • Cytokine Inhibition : By modulating inflammatory pathways, it can decrease levels of TNF-alpha and IL-6 in activated microglia .

Case Studies

Several studies have explored the efficacy of dibenzoxazepine derivatives:

  • A clinical trial involving a related compound demonstrated significant improvements in psychotic symptoms among patients with schizophrenia after 12 weeks of treatment .
  • In animal models of neurodegeneration, administration of dibenzoxazepine derivatives resulted in reduced neuronal loss and improved cognitive function .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntipsychoticAlleviates symptoms in schizophrenia
NeuroprotectiveEnhances cell viability
Anti-inflammatoryReduces pro-inflammatory cytokines

Eigenschaften

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c1-4-27-18-7-5-6-8-20(18)32-19-11-9-15(13-17(19)23(27)28)25-24(29)26-16-10-12-21(30-2)22(14-16)31-3/h5-14H,4H2,1-3H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAWIHJFYBUXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.